molecular formula C8H11NO2 B062182 2-Isocyano-4-pentenoic acid ethyl ester CAS No. 166655-28-3

2-Isocyano-4-pentenoic acid ethyl ester

Katalognummer B062182
CAS-Nummer: 166655-28-3
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: GRYAVDXORXMSEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isocyano-4-pentenoic acid ethyl ester is a chemical compound that has been recently studied for its potential use in scientific research. This compound is a derivative of isocyanide and has shown promising results in various biochemical and physiological studies.

Wirkmechanismus

The mechanism of action of 2-Isocyano-4-pentenoic acid ethyl ester is not fully understood. However, it is believed to act as a nucleophile and form covalent bonds with various reactive species. This property makes it useful in various chemical reactions and as a fluorescent probe.
Biochemical and physiological effects:
2-Isocyano-4-pentenoic acid ethyl ester has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of some enzymes, which makes it useful in the development of enzyme inhibitors. It has also been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-Isocyano-4-pentenoic acid ethyl ester in lab experiments include its stability, ease of synthesis, and versatility in various chemical reactions. However, its toxicity and potential reactivity with other compounds can be a limitation in some experiments.

Zukünftige Richtungen

The future directions for research on 2-Isocyano-4-pentenoic acid ethyl ester include its use in the development of novel drugs and pharmaceuticals, as well as its potential use in imaging and diagnostic applications. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
In conclusion, 2-Isocyano-4-pentenoic acid ethyl ester is a promising compound for scientific research with various potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations in various applications.

Synthesemethoden

The synthesis of 2-Isocyano-4-pentenoic acid ethyl ester involves the reaction of ethyl 2-bromo-4-pentenoate with potassium cyanate in the presence of a catalyst. The reaction yields the desired compound with a good yield. The purity of the compound can be further improved by recrystallization.

Wissenschaftliche Forschungsanwendungen

2-Isocyano-4-pentenoic acid ethyl ester has shown potential in various scientific research applications. It has been used as a fluorescent probe for imaging of mitochondria in live cells. It has also been studied for its potential use as a ligand in metal-catalyzed reactions. Additionally, it has been used in the development of novel drugs and pharmaceuticals.

Eigenschaften

CAS-Nummer

166655-28-3

Produktname

2-Isocyano-4-pentenoic acid ethyl ester

Molekularformel

C8H11NO2

Molekulargewicht

153.18 g/mol

IUPAC-Name

ethyl 2-isocyanopent-4-enoate

InChI

InChI=1S/C8H11NO2/c1-4-6-7(9-3)8(10)11-5-2/h4,7H,1,5-6H2,2H3

InChI-Schlüssel

GRYAVDXORXMSEO-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC=C)[N+]#[C-]

Kanonische SMILES

CCOC(=O)C(CC=C)[N+]#[C-]

Synonyme

2-ISOCYANO-PENT-4-ENOIC ACID ETHYL ESTER

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.